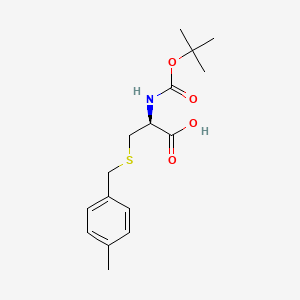

(R)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid

Übersicht

Beschreibung

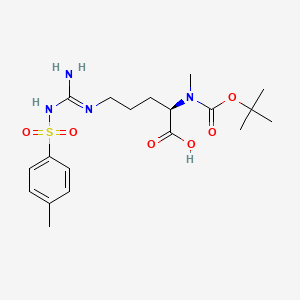

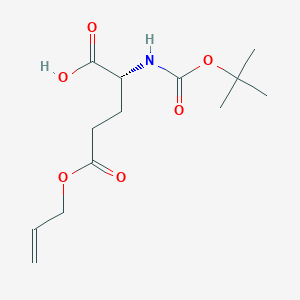

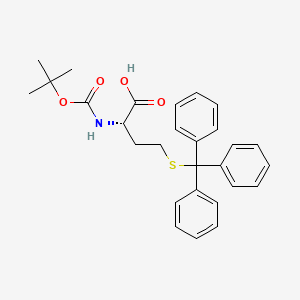

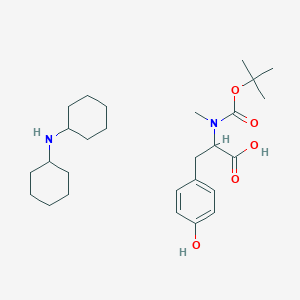

The compound “®-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid” appears to be a complex organic molecule. It contains an allyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid group12.

Synthesis Analysis

While specific synthesis methods for this compound are not available, the Boc group is commonly introduced into molecules to protect amine groups during synthesis1. The Boc group can be removed later under mild acidic conditions1.

Molecular Structure Analysis

The presence of the Boc group suggests that the compound has a chiral center at the carbon atom attached to the amino group. The ® configuration indicates the arrangement of the groups around this chiral center2.Chemical Reactions Analysis

The Boc group can be selectively deprotected using reagents like oxalyl chloride1. The allyloxy group might be involved in reactions like the Claisen rearrangement2.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions it’s subjected to. For example, the presence of the carboxylic acid group suggests that it would be able to form hydrogen bonds and could be soluble in polar solvents2.Wissenschaftliche Forschungsanwendungen

-

Deprotection of the N-Boc Group

- Field : Organic Chemistry

- Application : The N-Boc group is used in organic synthesis to protect amines. A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported .

- Method : The deprotection is achieved using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours .

- Results : This method has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma. The yields of the reactions were up to 90% .

-

Synthesis of Tertiary Butyl Esters

- Field : Synthetic Organic Chemistry

- Application : Tertiary butyl esters find large applications in synthetic organic chemistry. A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .

- Method : The introduction of the tert-butoxycarbonyl group is achieved using flow microreactor systems .

- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

- Synthesis of γ-(Arylamino)butyric Acid Derivatives

- Field : Organic Chemistry

- Application : The tert-butoxycarbonyl group is used in the synthesis of γ-(Arylamino)butyric Acid Derivatives .

- Method : The synthesis involves the ring-opening addition of arylamines to Cyclopropane-1,1-Dicarboxylates .

- Results : The exact results or outcomes of this application are not specified in the source .

- Preparation of tert-butoxycarbonyl Derivatives of Amino Acids

- Field : Organic Chemistry

- Application : The tert-butoxycarbonyl group is used in the preparation of tert-butoxycarbonyl derivatives of amino acids .

- Method : The exact method is not specified in the source .

- Results : The exact results or outcomes of this application are not specified in the source .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s handled. Standard safety procedures should be followed when handling complex organic compounds2.

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its synthesis, its reactivity under various conditions, and its potential applications in fields like medicinal chemistry or material science12.

Please note that this is a general analysis based on the groups present in the compound. For a more detailed and specific analysis, more information or context would be needed.

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZYUMCXQWYCAW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679040 | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid | |

CAS RN |

259221-91-5 | |

| Record name | 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259221-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)